Phenol, p-(bis(2-chloroethyl)amino)-, myristate
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Overview
Description
Phenol, p-(bis(2-chloroethyl)amino)-, myristate is a chemical compound with the molecular formula C24H39Cl2NO2. It is an ester derivative of phenol mustard, where the phenol group is substituted with a myristate ester. This compound is known for its unique chemical structure, which includes aromatic rings, ester groups, and tertiary amines.
Preparation Methods
The synthesis of Phenol, p-(bis(2-chloroethyl)amino)-, myristate typically involves the esterification of p-(bis(2-chloroethyl)amino)phenol with myristic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired ester product .
Chemical Reactions Analysis
Phenol, p-(bis(2-chloroethyl)amino)-, myristate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the parent phenol and myristic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, p-(bis(2-chloroethyl)amino)-, myristate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Mechanism of Action
The mechanism of action of Phenol, p-(bis(2-chloroethyl)amino)-, myristate involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to other nitrogen mustard compounds, which are known for their cytotoxic effects on rapidly dividing cells .
Comparison with Similar Compounds
Phenol, p-(bis(2-chloroethyl)amino)-, myristate can be compared to other similar compounds such as:
Phenol, p-(bis(2-chloroethyl)amino)-, benzoate: This compound has a benzoate ester instead of a myristate ester, which affects its solubility and biological activity.
Phenol, p-(bis(2-chloroethyl)amino)-, stearate: This compound has a stearate ester, making it more hydrophobic compared to the myristate derivative.
Properties
CAS No. |
83626-93-1 |
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Molecular Formula |
C24H39Cl2NO2 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[4-[bis(2-chloroethyl)amino]phenyl] tetradecanoate |
InChI |
InChI=1S/C24H39Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-24(28)29-23-16-14-22(15-17-23)27(20-18-25)21-19-26/h14-17H,2-13,18-21H2,1H3 |
InChI Key |
KJOVBILBBRGVQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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